Ethyl 4-(3,5-dinitrobenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C16H13N3O7 and a molecular weight of 359.29 g/mol.
Mechanism of Action
Mode of Action
The compound could potentially undergo metabolic transformations in the body, leading to the formation of active metabolites. The nitro groups could be reduced to amino groups, which might interact with biological targets. The benzoate ester could also be hydrolyzed, releasing benzoic acid and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,5-dinitrobenzamido)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-aminobenzoate to form this compound. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and yield. These methods can include the use of catalytic hydrogenation and esterification processes to achieve high purity and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dinitrobenzamido)benzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Ethyl 4-(3,5-diaminobenzamido)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3,5-dinitrobenzamido)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but lacks the amido linkage.
Ethyl 4-aminobenzoate: Contains an amino group instead of the dinitrobenzamido group.
Ethyl 4-(3,5-diaminobenzamido)benzoate: A reduced form of ethyl 4-(3,5-dinitrobenzamido)benzoate.
Uniqueness
This compound is unique due to its combination of nitro and amido functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[(3,5-dinitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O7/c1-2-26-16(21)10-3-5-12(6-4-10)17-15(20)11-7-13(18(22)23)9-14(8-11)19(24)25/h3-9H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBIGCEOUFZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.